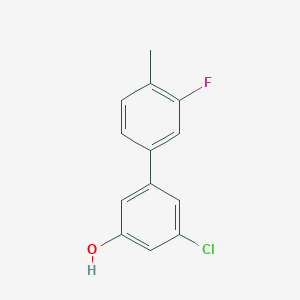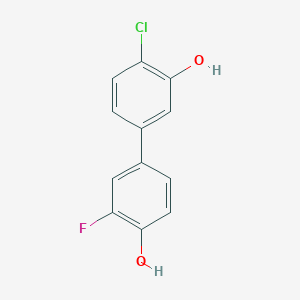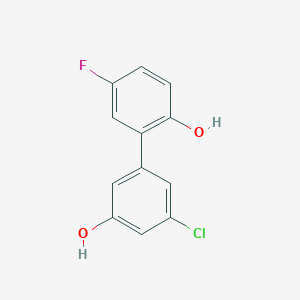
5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Formylthiophen-2-yl)-3-chlorophenol (5-FTCP) is a synthetic organic compound with a wide range of applications in scientific research. This molecule is composed of a phenol, 5-formylthiophene, and a chlorine atom. It is a colorless to pale yellow crystalline solid with a molecular weight of about 225.3 g/mol. 5-FTCP is soluble in most organic solvents and has a melting point of about 72-74°C.
Wissenschaftliche Forschungsanwendungen
5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% has a wide range of applications in scientific research. It has been used as a substrate in the enzymatic synthesis of a variety of compounds, such as phenylacetic acid, phenylpropionic acid, and phenylbutanoic acid. 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% has also been used as a model compound to study the mechanism of organic reactions, such as the Diels-Alder reaction and the Claisen rearrangement. Additionally, 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% has been used as a reagent for the synthesis of 5-substituted thiophenes, which are important building blocks for the synthesis of a variety of heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% is not well understood. However, it is believed that the chlorine atom in the molecule acts as a nucleophile, which reacts with the electrophilic aromatic ring of the phenol to form a covalent bond. This bond is then further stabilized by the presence of the 5-formylthiophene group. This mechanism is believed to be responsible for the reactivity of 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% are not well understood. However, some studies have suggested that 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% may have anti-inflammatory and anti-angiogenic properties. Additionally, 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% has been shown to inhibit the growth of some cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% in laboratory experiments is its availability and low cost. Additionally, 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% is relatively stable and can be stored for long periods of time. However, the reactivity of 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% is limited, and it is not suitable for use in some organic reactions.
Zukünftige Richtungen
The future directions for 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% research include further studies into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further studies into the mechanism of action of 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% and its reactivity in organic reactions are needed. Finally, research into the potential use of 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% as a therapeutic agent should also be explored.
Synthesemethoden
The synthesis of 5-(5-Formylthiophen-2-yl)-3-chlorophenol, 95% is accomplished by a three-step process. The first step involves the reaction of 5-formylthiophene and 3-chlorobenzoic acid in the presence of anhydrous aluminum chloride and pyridine. This reaction yields 5-(5-formylthiophen-2-yl)-3-chlorobenzoic acid. The second step involves the reaction of the acid with sodium hydroxide in an aqueous medium. This yields 5-(5-formylthiophen-2-yl)-3-chlorophenol. Finally, the product is purified by recrystallization from methanol.
Eigenschaften
IUPAC Name |
5-(3-chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-8-3-7(4-9(14)5-8)11-2-1-10(6-13)15-11/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAAWMKKDYNTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC(=CC(=C2)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685923 |
Source


|
| Record name | 5-(3-Chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261904-68-0 |
Source


|
| Record name | 5-(3-Chloro-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














